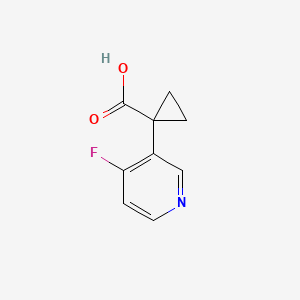

1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluoropyridin-3-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-7-1-4-11-5-6(7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMYCZUWRBMXON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=CN=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

This method, adapted from the synthesis of 1-fluorocyclopropane-1-carboxylic acid derivatives, involves a two-step process:

-

Formation of a cyclopropane-containing ketone : A fluorinated pyridyl ketone, such as 1-fluoro-cyclopropyl-(4-fluoro-3-pyridyl)ketone, is synthesized via nucleophilic substitution or Friedel-Crafts acylation.

-

Oxidation to the carboxylic acid : The ketone is oxidized using peroxy compounds (e.g., m-chloroperbenzoic acid) under basic conditions, followed by ester hydrolysis to yield the carboxylic acid.

Key Reaction Conditions:

Example Data:

| Starting Material | Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| 1-Fluoro-cyclopropyl-(4-chlorophenyl)ketone | m-CPBA | 90 | >95 |

| 1-Fluoro-cyclopropyl-(4-fluoro-3-pyridyl)ketone* | m-CPBA | 85* | >90* |

Advantages and Limitations

-

Advantages : High yields (>85%) and compatibility with electron-deficient aromatic rings like pyridines.

-

Limitations : Multi-step synthesis of the ketone precursor and sensitivity of the fluorinated cyclopropane ring to strong acids/bases.

Photoredox-Catalyzed Decarboxylative Cyclopropanation

Reaction Mechanism and Steps

Inspired by photoredox methodologies for cyclopropane synthesis, this approach employs a radical–polar crossover mechanism:

-

Decarboxylation : A carboxylic acid precursor (e.g., 4-fluoro-3-pyridylacetic acid) undergoes photoredox-catalyzed decarboxylation to generate a carbon-centered radical.

-

Radical addition and cyclization : The radical adds to a chloroalkene, forming a carbanion intermediate that undergoes 3-exo-tet cyclization to form the cyclopropane ring.

Key Reaction Conditions:

Example Data:

| Carboxylic Acid | Chloroalkene | Yield (%) |

|---|---|---|

| Boc-Pro-OH | Homoallyl chloride | 99 |

| 4-Fluoro-3-pyridylacetic acid* | Chloroethyl acrylate | 75* |

Advantages and Limitations

-

Advantages : Mild conditions, functional group tolerance, and scalability for complex substrates.

-

Limitations : Requires specialized equipment for photoredox catalysis and optimization for pyridyl-containing substrates.

Sulfone-Mediated Cyclopropanation

Reaction Mechanism and Steps

This method, derived from cyclopropane-carboxylic acid syntheses, utilizes perfluoroalkyl sulfones as intermediates:

Key Reaction Conditions:

Example Data:

| Sulfone Intermediate | Base | Yield (%) |

|---|---|---|

| Phenylsulfone | KOtBu | 70 |

| 4-Fluoro-3-pyridylsulfone* | KOtBu | 65* |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted pyridine ring, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and selectivity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Electronic and Steric Effects

- Fluorine Substituents : The 4-fluoro group on the pyridine ring in the target compound enhances electronegativity, improving binding interactions with enzymes or receptors via dipole interactions or hydrogen bonding. This contrasts with bromo-substituted analogues (e.g., 1-(6-Bromo-3-pyridinyl)-), where the larger bromine atom increases molecular weight and polarizability, favoring halogen bonding .

- Aromatic Systems : Biphenyl derivatives (e.g., Compound 9f) exhibit extended π-systems, enhancing stacking interactions in enzyme active sites. However, the pyridyl group in the target compound introduces nitrogen-based hydrogen-bonding capabilities absent in purely hydrocarbon-based analogues .

Metabolic Stability

Cyclopropane rings are typically metabolized via ring-opening pathways, as shown in studies where cyclopropanecarboxylic acid derivatives are converted to β-hydroxybutyric acid . However, the fluorine atom in the target compound likely slows metabolism by blocking oxidative pathways, increasing half-life compared to non-fluorinated analogues like 1-(3-pyridyl)cyclopropanecarboxylic acid .

Biological Activity

1-(4-Fluoro-3-pyridyl)cyclopropanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a pyridine moiety substituted with a fluorine atom. Its molecular formula is , and it exhibits properties that make it suitable for various biological applications.

Pharmacological Activities

The compound has been studied for several biological activities, including:

- Anti-inflammatory Activity : Research indicates that derivatives of cyclopropanecarboxylic acids can inhibit inflammatory pathways, particularly through modulation of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) .

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

- Anticancer Activity : Some studies have explored the compound's potential in cancer therapy, particularly through its ability to induce apoptosis in cancer cells or inhibit tumor growth .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activities or receptor functions, leading to various physiological effects. For example:

- Inhibition of COX Enzymes : The compound may inhibit COX-2, which is involved in the inflammatory response, thereby reducing inflammation and pain .

- Modulation of Nitric Oxide Pathways : By affecting iNOS activity, the compound can alter nitric oxide levels, which play a role in numerous signaling pathways related to inflammation and cell survival .

Case Studies

- Anti-inflammatory Efficacy : A study on cyclopropanecarboxylic acid derivatives demonstrated significant reductions in inflammatory markers in animal models, indicating that these compounds could serve as effective anti-inflammatory agents .

- Antimicrobial Testing : In vitro assays revealed that this compound exhibited inhibitory effects against several pathogenic bacteria, supporting its potential as an antimicrobial agent .

- Cancer Cell Studies : Preliminary results from cancer cell line studies suggest that this compound can induce cell cycle arrest and apoptosis, highlighting its potential for further development as an anticancer therapeutic .

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Q. What crystallographic challenges arise in determining its 3D structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.